

Physicochemical Properties of 4-Methyl-5-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-5-nitropyridin-2-amine

Cat. No.: B042881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitropyridin-2-amine, also known as 2-Amino-4-methyl-5-nitropyridine, is a substituted pyridine derivative with potential applications in chemical synthesis and pharmaceutical research. Its chemical structure, featuring an amine group and a nitro group on a methyl-substituted pyridine ring, imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and potential biological activity. This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for their determination.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Methyl-5-nitropyridin-2-amine**. It is important to note that while some data is available from literature and databases, experimental values for several properties are not readily accessible.

Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃ O ₂	PubChem[1]
Molecular Weight	153.14 g/mol	Sigma-Aldrich, PubChem[1][2]
Melting Point	223-225 °C	Sigma-Aldrich[2]
Boiling Point	Data not available	
pKa	Data not available	
logP (Octanol-Water Partition Coefficient)	0.7 (Computed)	PubChem[1]
Solubility	Data not available	
Physical Form	Solid	Sigma-Aldrich[2]
CAS Number	21901-40-6	Sigma-Aldrich, PubChem[1][2]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be employed to measure the key parameters for **4-Methyl-5-nitropyridin-2-amine**.

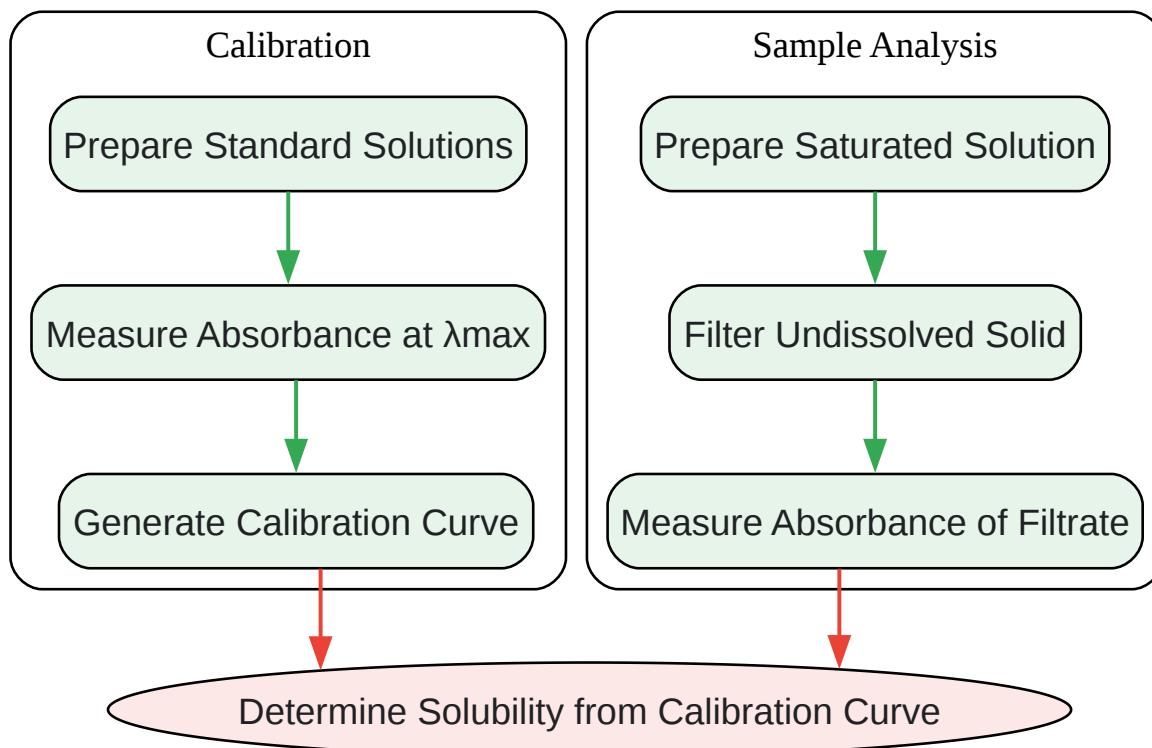
Melting Point Determination by Capillary Method

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **4-Methyl-5-nitropyridin-2-amine** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the

expected melting point.


- Observation: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the amine group in **4-Methyl-5-nitropyridin-2-amine** can be determined by potentiometric titration.

Methodology:

- Solution Preparation: A precisely weighed sample of **4-Methyl-5-nitropyridin-2-amine** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. enamine.net [enamine.net]
- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- To cite this document: BenchChem. [Physicochemical Properties of 4-Methyl-5-nitropyridin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042881#physicochemical-properties-of-4-methyl-5-nitropyridin-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com